Ethyl docosahexaenoate

Übersicht

Beschreibung

Synthesis Analysis

Ethyl docosahexaenoate (EtDHA) can be synthesized in an organic solvent-free system using immobilized Candida antarctica lipase, which acts strongly on DHA and ethanol. A high esterification rate of up to 96% can be achieved through a two-step process involving dehydration and shaking with ethanol. The immobilized lipase used in this process can be reused for at least 50 cycles, indicating a sustainable synthesis method (Shimada et al., 2001).

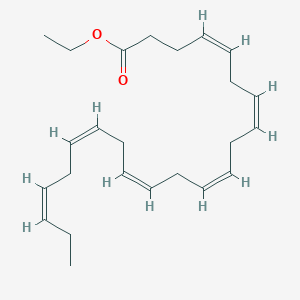

Molecular Structure Analysis

The molecular structure of ethyl docosahexaenoate, along with its parent compound DHA, has been extensively studied through photoelectron spectroscopy. These studies reveal that the molecule contains six CC double bonds placed with great regularity, indicating a structured and regular arrangement that influences its physical and chemical properties (Kubota & Kobayashi, 1997).

Chemical Reactions and Properties

Ethyl docosahexaenoate is involved in various chemical reactions, including lipoxygenation in the retina, where it serves as a substrate for producing mono- and di-hydroxy derivatives. These reactions are crucial for understanding its physiological functions and potential applications in biomedical research (Bazan et al., 1984).

Physical Properties Analysis

The physical properties of ethyl docosahexaenoate, such as solubility and phase behavior, are essential for its application in nutritional supplements and industrial processes. Research on the extraction behavior of DHA-Et using silver ion in slug flow prepared by microreactors provides insights into optimizing extraction processes for industrial applications (Kamio et al., 2009).

Wissenschaftliche Forschungsanwendungen

Autoxidation Kinetic Analysis

- Scientific Field : Bioscience, Biotechnology, and Biochemistry .

- Summary of Application : The study investigated the autoxidation kinetics of DHAEE, docosahexaenoic triglyceride (DHA oil), and emulsified DHA oil .

- Methods of Application : An oxygen sensor was used to investigate the autoxidation kinetics. The autocatalytic reaction rate constants for DHAEE, DHA oil, and the emulsified DHA oil with 20% (w/v) GA, 20% SSPS, or 20% SSPS containing 5% soy protein were obtained at 35, 50, and 70°C .

- Results or Outcomes : The study found that the chemical compensation relationship holds between ka0 and Ea for PUFA and emulsified DHA oil .

Lipid Oxidation Analysis

- Scientific Field : Food Science and Technology .

- Summary of Application : High-resolution NMR spectroscopy techniques were tested to establish possible correlations with traditional analytical methods and to study lipid oxidation products .

- Methods of Application : Ethyl esters of all-cis 4,7,10,13,16,19-docosahexaenoic acid (DHA) (22∶6n−3), with and without added α-tocopherol, were oxidized in the dark at 25°C in an air-circulating oven .

- Results or Outcomes : Correlations were found between primary oxidation products (PV and conjugated dienes) and the appearance of peaks in the 8.0–10.5 ppm chemical shift region of the 1 H NMR spectra .

Purification by Selective Alcoholysis

- Scientific Field : Food Science and Technology .

- Summary of Application : DHAEE is efficiently enriched by the selective alcoholysis of ethyl esters originating from tuna oil with lauryl alcohol using immobilized lipase .

- Methods of Application : Alcoholysis of ethyl esters by immobilized Rhizopus delemar lipase raised the E-DHA content in the unreacted ethyl ester fraction from 23 to 49 mol% in 90% yield .

- Results or Outcomes : The process successfully increased the E-DHA content in the unreacted ethyl ester fraction .

Temperature-Programmed Autoxidation

- Scientific Field : Bioscience, Biotechnology, and Biochemistry .

- Summary of Application : A nonisothermal oxidation reaction model was developed for n-3 polyunsaturated fatty acid (PUFA) under temperature-programmed linear heating conditions .

- Methods of Application : The temperature-programmed oxidation experiments of ethyl eicosapentaenoate and ethyl docosahexaenoate were done under linear heating conditions of 4 to 12 K/h .

- Results or Outcomes : The activation energies and the frequency factors obtained were in good agreement with those by the isothermal oxidation experiments reported previously .

Purification by Selective Alcoholysis

- Scientific Field : Food Science and Technology .

- Summary of Application : DHAEE is efficiently enriched by the selective alcoholysis of ethyl esters originating from tuna oil with lauryl alcohol using immobilized lipase .

- Methods of Application : Alcoholysis of ethyl esters by immobilized Rhizopus delemar lipase raised the E-DHA content in the unreacted ethyl ester fraction from 23 to 49 mol% in 90% yield .

- Results or Outcomes : The process successfully increased the E-DHA content in the unreacted ethyl ester fraction .

Nonisothermal Oxidation Reaction Model

- Scientific Field : Bioscience, Biotechnology, and Biochemistry .

- Summary of Application : A nonisothermal oxidation reaction model was developed for n-3 polyunsaturated fatty acid (PUFA) under temperature-programmed linear heating conditions .

- Methods of Application : The temperature-programmed oxidation experiments of ethyl eicosapentaenoate and ethyl docosahexaenoate were done under linear heating conditions of 4 to 12 K/h .

- Results or Outcomes : The activation energies and the frequency factors obtained were in good agreement with those by the isothermal oxidation experiments reported previously .

Eigenschaften

IUPAC Name |

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNKVODZACVXDS-YNUSHXQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026353 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl docosahexaenoate | |

CAS RN |

81926-94-5 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81926-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl docosahexaenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL DOCOSAHEXAENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PO7G8PA8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

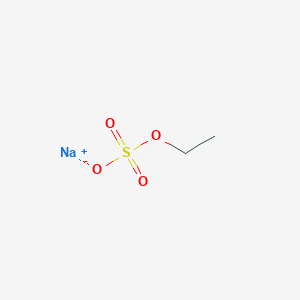

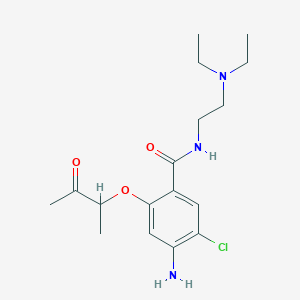

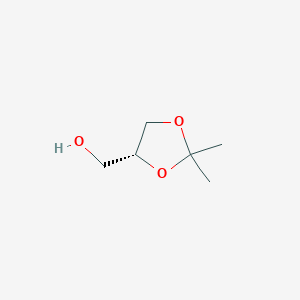

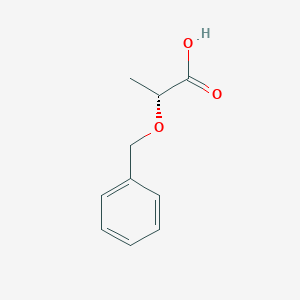

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.